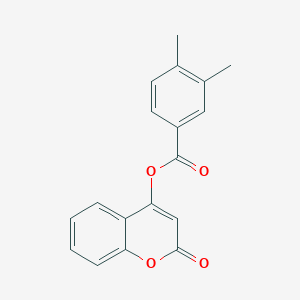
2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study, including medicine, biology, and chemistry. This compound is a member of the coumarin family and is commonly referred to as coumarin-3-carboxylic acid 3,4-dimethylbenzyl ester or CDMB.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, coagulation, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to inhibit the activity of thrombin, a key enzyme involved in blood coagulation, and to scavenge free radicals, which are implicated in oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate are diverse and depend on the specific application and concentration used. In general, this compound has been shown to possess anticoagulant, anti-inflammatory, and antioxidant properties, which are attributed to its ability to inhibit various enzymes and signaling pathways involved in these processes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate in lab experiments include its ease of synthesis, low cost, and diverse applications in various fields of scientific research. Additionally, this compound exhibits low toxicity and is relatively stable under various experimental conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential for non-specific binding to biological molecules, which may affect the accuracy of experimental results.
Future Directions
There are several future directions for the research and development of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate. One potential direction is the further exploration of its applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is the development of more efficient synthesis methods and modifications of the compound's structure to enhance its activity and selectivity. Additionally, the use of this compound as a fluorescent probe and photosensitizer in biological and medical applications may be further explored and optimized.
Synthesis Methods
The synthesis of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate can be achieved through several methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Friedel-Crafts acylation reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative to form an enolate, which then reacts with an aromatic aldehyde to form the desired product. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds, usually an aldehyde and a ketone, to form an α,β-unsaturated carbonyl compound. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to form an aromatic ketone.
Scientific Research Applications
2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate has been extensively studied for its potential applications in various fields of scientific research, including medicine, biology, and chemistry. In medicine, this compound has been shown to possess anticoagulant, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and other inflammatory conditions. In biology, this compound has been used as a fluorescent probe for the detection of DNA and RNA, as well as a photosensitizer for photodynamic therapy. In chemistry, this compound has been used as a building block for the synthesis of various organic compounds, including coumarin derivatives and heterocyclic compounds.
properties
Product Name |
2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 3,4-dimethylbenzoate |
InChI |
InChI=1S/C18H14O4/c1-11-7-8-13(9-12(11)2)18(20)22-16-10-17(19)21-15-6-4-3-5-14(15)16/h3-10H,1-2H3 |
InChI Key |
MXFLHILIWMWMLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)


![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)